2-Methyl-5-(2-methyl-1,3-dioxolan-2-yl)pent-2-enal
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Overview
Description
2-Methyl-5-(2-methyl-1,3-dioxolan-2-yl)pent-2-enal is an organic compound with a complex structure that includes a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(2-methyl-1,3-dioxolan-2-yl)pent-2-enal typically involves the acetalization of aldehydes and ketalization of ketones with ethylene glycol . The reaction conditions often require an acid catalyst to facilitate the formation of the dioxolane ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions would be essential for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(2-methyl-1,3-dioxolan-2-yl)pent-2-enal can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbon atoms adjacent to the dioxolane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-5-(2-methyl-1,3-dioxolan-2-yl)pent-2-enal has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-5-(2-methyl-1,3-dioxolan-2-yl)pent-2-enal involves its interaction with various molecular targets. The dioxolane ring can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthetic transformations . Additionally, the compound can form stable complexes with metal ions, which can be useful in catalysis and material science .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methyl-1,3-dioxolan-2-yl)-2-propanol
- Ethyl 2-(2-Methyl-1,3-dioxolan-2-yl)acetate
- Methyl 5-(2-Methyl-1,3-dioxolan-2-yl)-2-methylenepentanoate
Uniqueness
2-Methyl-5-(2-methyl-1,3-dioxolan-2-yl)pent-2-enal is unique due to its specific structure, which includes both an enal (alkenal) and a dioxolane ring. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
CAS No. |
85757-71-7 |
---|---|
Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
2-methyl-5-(2-methyl-1,3-dioxolan-2-yl)pent-2-enal |
InChI |
InChI=1S/C10H16O3/c1-9(8-11)4-3-5-10(2)12-6-7-13-10/h4,8H,3,5-7H2,1-2H3 |
InChI Key |
HLNSCECLAIWTQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC1(OCCO1)C)C=O |
Origin of Product |
United States |
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